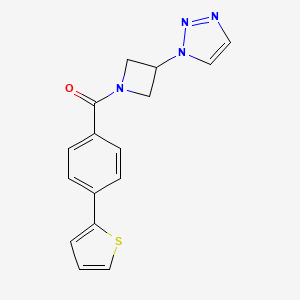

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone features a hybrid scaffold combining a four-membered azetidine ring, a 1,2,3-triazole moiety, and a 4-(thiophen-2-yl)phenyl group. The thiophene substituent introduces aromatic and lipophilic characteristics, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-16(19-10-14(11-19)20-8-7-17-18-20)13-5-3-12(4-6-13)15-2-1-9-22-15/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGFPMIHJHTEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. One possible route could include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling with Thiophene-Substituted Phenyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene-substituted phenyl group to the triazole-azetidine core.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: The triazole and thiophene rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 295.30 g/mol. Its structure features three distinct heterocyclic systems: the triazole ring, the azetidine ring, and the thiophenyl group. This diversity may synergistically enhance its biological activity compared to simpler compounds.

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects. In silico studies predict that this compound could interact with multiple biological targets, enhancing its therapeutic potential.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole-containing compounds. For instance:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Triazole derivative A | 2.4 | Histone deacetylase |

| Triazole derivative B | 1.2 | Cancer cell lines |

The presence of the triazole ring is crucial for binding to targets involved in cancer progression and treatment resistance .

Antimicrobial Activity

Compounds with similar structures have shown significant antimicrobial properties. The triazole ring enhances the compound's ability to inhibit bacterial growth by interacting with bacterial enzymes and disrupting cellular processes. Studies have reported that derivatives of triazoles can exhibit activity against various Gram-positive and Gram-negative bacteria .

Synthetic Routes

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions:

- Click Chemistry: A common method involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.

- Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions where the nitrogen atom can be replaced by various nucleophiles.

Case Study 1: Anticancer Screening

A study focused on synthesizing various triazole derivatives demonstrated that certain compounds showed potent anticancer activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were significantly low, indicating strong efficacy in inhibiting cancer cell proliferation.

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial properties of synthesized derivatives containing the triazole structure. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, while azetidine rings might interact with biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the azetidine, triazole, or aryl groups. Key comparisons include:

Substituent Variations on the Aryl Group

- Morpholinosulfonyl vs. Thiophenyl: The compound in , (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, replaces the thiophene with a morpholinosulfonyl group. However, the thiophene’s π-electron-rich structure may enhance interactions with hydrophobic binding pockets in biological targets .

- Phenyl vs. Thiophenyl: describes 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, which retains the thiophene but incorporates an ethanone linker.

Structural and Functional Data Table

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule notable for its structural complexity and potential biological activities. This compound integrates a triazole ring, an azetidine moiety, and a phenyl group substituted with a thiophene, suggesting diverse pharmacological applications. The combination of these heterocycles may enhance its biological activity through synergistic effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 295.36 g/mol. The presence of the triazole and azetidine rings is significant as they are known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₅OS |

| Molecular Weight | 295.36 g/mol |

| CAS Number | 2034431-00-8 |

Anticancer Activity

Research indicates that compounds featuring triazole and azetidine structures often exhibit anticancer properties. For instance, similar compounds have been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). In vitro studies have shown that modifications in the structure can lead to varying degrees of cytotoxicity.

A study using derivatives of related triazole compounds found that some exhibited IC50 values as low as 0.99 μM against BT-474 cancer cells, indicating strong potential for anticancer activity . Such findings suggest that our compound may also display significant cytotoxic effects against similar cancer lines.

The biological activity of this compound likely involves interaction with specific cellular targets, including enzymes and receptors. The triazole ring is particularly effective in forming hydrogen bonds, which can facilitate binding to target proteins and alter their function. This interaction may lead to apoptosis in cancer cells or inhibition of tumor growth through various biochemical pathways .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to This compound :

- Anticancer Screening : A series of triazole derivatives were synthesized and evaluated for their cytotoxicity against MCF7 and HCT116 cell lines. Compounds showed varying activities with IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL .

- Predictive Modeling : Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity spectrum of similar compounds. These models suggest potential interactions with multiple biological targets, enhancing therapeutic applications .

- Apoptosis Induction : Studies on related compounds demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.